molecular formula C21H20N2O5 B15325557 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid

Cat. No.: B15325557
M. Wt: 380.4 g/mol
InChI Key: NUIYZPLLJCBJOU-UHFFFAOYSA-N
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Description

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclopropyl ring, and an acetic acid moiety. This compound is often used in peptide synthesis and other organic chemistry applications due to its protective Fmoc group, which is commonly used to protect amine groups during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amino acid. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The resulting Fmoc-protected amino acid is then coupled with a cyclopropylamine derivative under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid lies in its cyclopropyl ring, which imparts specific steric and electronic properties that can influence the reactivity and stability of the compound. This makes it particularly useful in certain synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropanecarbonyl]amino]acetic acid

InChI

InChI=1S/C21H20N2O5/c24-18(25)11-22-19(26)21(9-10-21)23-20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,26)(H,23,27)(H,24,25)

InChI Key

NUIYZPLLJCBJOU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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